![molecular formula C11H12BrNOS B2606783 2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide CAS No. 339097-60-8](/img/structure/B2606783.png)
2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide
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Description
2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thioamide family and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Anticancer Activity
Synthesis and Characterization of Anticancer Compounds : A study on the synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, including a compound similar to 2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide, demonstrated significant anticancer activity against various cancer cell lines. This suggests potential use in developing new cancer treatments (Zyabrev et al., 2022).
Bromophenol Derivatives and Lung Cancer : Another study on a bromophenol derivative found that it induced cell cycle arrest and apoptosis in lung cancer cells, highlighting the therapeutic potential of bromophenol derivatives in cancer treatment (Guo et al., 2018).
Antimicrobial Activity
- Novel Antimicrobial Compounds : Research on the synthesis of various heterocyclic compounds incorporating sulfamoyl moiety, closely related to 2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide, demonstrated promising antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections (Darwish et al., 2014).
Photochemical Properties
- Nonlinear Optical Properties : A study on 4-methylsulfanyl chalcone derivatives, structurally similar to 2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide, explored their third-order nonlinear optical properties. These findings indicate potential applications in nonlinear optics and photonics (D’silva et al., 2012).
Other Applications
- Molecular Docking and Cytotoxicity Studies : Research involving the synthesis of N-substituted oxadiazole and sulfanyl acetamide derivatives, related to 2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide, evaluated their pharmacological potential, including molecular docking and cytotoxicity studies, indicating diverse biomedical applications (Siddiqui et al., 2014).
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQMUQOQZODSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)sulfanyl-N-prop-2-enylacetamide |
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